ドデシル2-(ジメチルアミノ)プロパノエート塩酸塩

説明

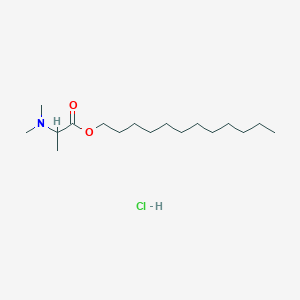

Dodecyl 2-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C17H35NO2·HCl and a molecular weight of 321.93 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

科学的研究の応用

Dodecyl 2-(dimethylamino)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.

作用機序

Target of Action

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a complex organic compound

Mode of Action

It is known to be an anionic surfactant , which means it can lower surface tension. This property allows it to interact with various biological structures, potentially influencing their function.

Action Environment

It’s known that it should be stored in a dry environment to avoid contact with oxidizing agents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2-(dimethylamino)propanoate hydrochloride typically involves the esterification of dodecanol with 2-(dimethylamino)propanoic acid in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of dodecyl 2-(dimethylamino)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production . The final product is purified through crystallization or distillation to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Dodecyl 2-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride .

- Dodecyl dimethyl-L-alaninate hydrochloride .

Uniqueness

Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds .

生物活性

Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a quaternary ammonium compound with significant biological activity, particularly in enhancing skin permeability and exhibiting antimicrobial properties. Its amphiphilic nature, characterized by a hydrophobic dodecyl chain and a polar dimethylamino group, allows it to interact effectively with biological membranes, making it a valuable component in pharmaceutical and cosmetic formulations.

- Molecular Formula : C₁₇H₃₆ClNO₂

- Molecular Weight : Approximately 321.93 g/mol

- Structure : DDAIP-HCl consists of a long hydrophobic tail (dodecyl) and a polar head (dimethylamino), contributing to its surfactant properties.

DDAIP-HCl enhances drug delivery by disrupting the lipid structure of the stratum corneum, which is the outermost layer of the skin. This disruption creates transient pathways that facilitate the diffusion of therapeutic agents across the skin barrier. The mechanism involves:

- Perturbation of Lipid Bilayers : DDAIP-HCl interacts with both the polar and hydrophobic regions of phospholipid bilayers, increasing their fluidity and permeability.

- Synergistic Effects : It has been shown to work synergistically with various active ingredients, enhancing their bioavailability and therapeutic efficacy.

1. Skin Penetration Enhancement

DDAIP-HCl has been extensively studied for its ability to enhance the transdermal delivery of various drugs. Notable findings include:

- Increased Permeation : Studies have demonstrated that DDAIP-HCl significantly increases the permeation of drugs such as minoxidil, indomethacin, clonidine, and hydrocortisone through human cadaver skin .

- Comparative Efficacy : In comparative studies, DDAIP-HCl was found to be more effective than other known penetration enhancers like dodecyl 2-(N,N-dimethyl amino) acetate (DDAA), particularly for indomethacin .

| Drug | Enhancement Ratio (DDAIP-HCl) | Comparison with DDAA |

|---|---|---|

| Indomethacin | 8.7 | Better than DDAA |

| Hydrocortisone | 11.5 | Moderate |

| Minoxidil | Not specified | Effective |

2. Antimicrobial Activity

Research indicates that DDAIP-HCl exhibits antimicrobial properties against certain bacterial strains:

- Efficacy Against Bacteria : It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for formulations aimed at treating skin infections.

- Potential Applications : Its antimicrobial activity combined with penetration enhancement suggests potential applications in topical formulations designed for wound healing or infection control.

Study on Skin Permeation

In a study investigating the enhancement of skin permeation for miconazole using DDAIP-HCl, researchers found that pre-treatment with this compound before application significantly improved drug absorption through the skin barrier. The study highlighted its potential as an effective enhancer in transdermal drug delivery systems .

Investigation of Antimicrobial Properties

Another study assessed the antimicrobial activity of DDAIP-HCl against various pathogens. The results indicated that while it displayed notable activity against certain bacteria, further investigation is required to fully understand its spectrum of action and potential resistance mechanisms.

特性

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWTXFQEUNUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438017 | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259685-49-9 | |

| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。